![molecular formula C19H18N4O3 B4084655 N~5~-(3-methoxyphenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide](/img/structure/B4084655.png)
N~5~-(3-methoxyphenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide
Overview
Description
N~5~-(3-methoxyphenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide, commonly known as MMPI, is a chemical compound that has been widely studied for its potential applications in scientific research. MMPI is a type of imidazole-based compound that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mechanism of Action
The mechanism of action of MMPI involves the inhibition of enzymes known as matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a key role in the breakdown of extracellular matrix proteins. By inhibiting MMPs, MMPI is able to prevent the degradation of extracellular matrix proteins, which can lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its potential applications in cancer research, MMPI has also been found to have a variety of other biochemical and physiological effects. These effects include the inhibition of angiogenesis, the prevention of inflammation, and the modulation of immune function.
Advantages and Limitations for Lab Experiments
MMPI has a number of advantages for use in lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to the use of MMPI in lab experiments. For example, its effects may be dose-dependent, and it may not be effective in all types of cancer.
Future Directions
There are a number of potential future directions for research involving MMPI. One area of interest is the development of more potent and selective MMP inhibitors. Additionally, MMPI may have potential applications in other areas of research, such as the treatment of inflammatory diseases or the prevention of metastasis in cancer. Further research is needed to fully understand the potential of MMPI and its applications in scientific research.
Scientific Research Applications
MMPI has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of MMPI as a potential treatment for cancer. MMPI has been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for use in cancer therapy.
properties
IUPAC Name |
4-N-(3-methoxyphenyl)-5-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-6-3-4-9-15(12)23-19(25)17-16(20-11-21-17)18(24)22-13-7-5-8-14(10-13)26-2/h3-11H,1-2H3,(H,20,21)(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXLYXJNPQTMGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=CN2)C(=O)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-4,5-dicarboxylic acid, 5-[(3-methoxy-phenyl)-amide] 4-O-tolylamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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